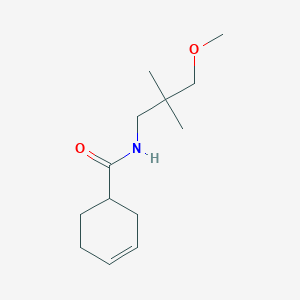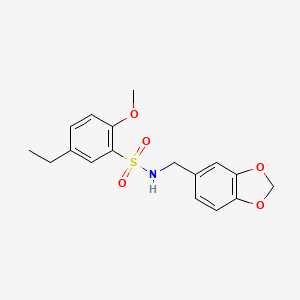
2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide is a chemical compound with the molecular formula C8H8Cl3NO2S. It is a derivative of benzenesulfonamide, where three chlorine atoms are substituted at the 2, 4, and 5 positions of the benzene ring, and the sulfonamide group is N,N-dimethylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide typically involves the chlorination of N,N-dimethyl-benzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 5 positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product. Industrial production also emphasizes safety measures to handle the toxic and corrosive nature of chlorinating agents.
化学反应分析
Types of Reactions
2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Reduction can lead to the formation of corresponding amines or sulfides.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N,N-dimethyl-benzenesulfonamide derivatives.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or sulfides.
科学研究应用
2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorination patterns but different functional groups.
2,4,5-Trichloronitrobenzene: Another chlorinated benzene derivative with a nitro group instead of a sulfonamide group.
Uniqueness
2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylated sulfonamide group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other chlorinated benzene derivatives.
属性
IUPAC Name |
2,4,5-trichloro-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3NO2S/c1-12(2)15(13,14)8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVRUSUYARMVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(E)-1-cyano-2-(4-methoxy-3-nitrophenyl)ethenyl]benzoic acid](/img/structure/B5285591.png)
![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5285592.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5285596.png)
![2-{[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5285601.png)
![N-[2-(2-furyl)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5285603.png)
![4-benzyl-5-[1-(6-ethyl-2-methyl-4-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5285608.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]acetamide](/img/structure/B5285612.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5285616.png)
![5,7-DIALLYL-5,7-DIHYDROIMIDAZO[4,5-F][1,2,3]BENZOTRIAZOL-6(3H)-ONE](/img/structure/B5285619.png)
![2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5285622.png)

![4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}benzoic acid](/img/structure/B5285648.png)

![N-{1-[1-(3-methoxy-2,2-dimethylpropanoyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5285666.png)
